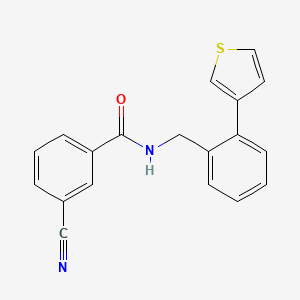

3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

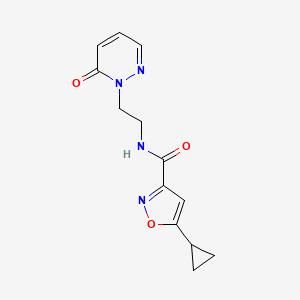

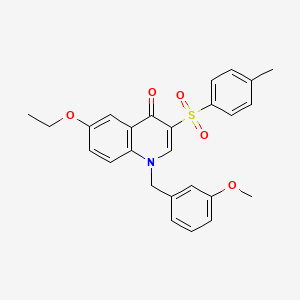

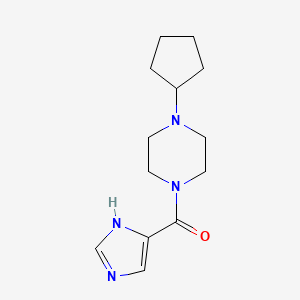

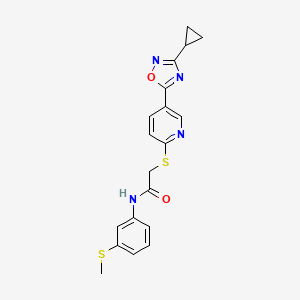

“3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of thiophene, a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of “this compound” may involve several steps. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Chemical Reactions Analysis

The chemical reactivity of “this compound” and similar compounds involves a variety of condensation and substitution reactions . For example, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Research has demonstrated the synthesis of various heterocyclic derivatives through reactions involving thiophene and cyano-benzamide structures. For example, the synthesis of thieno[2,3-d]pyrimidine derivatives from thiophene derivatives illustrates the potential to create complex molecules with possible pharmaceutical applications (Abdelrazek, Mohamed, & Elsayed, 2008). Another study focuses on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and their application in colorimetric sensing of fluoride anions, highlighting the functional versatility of cyano-benzamide compounds (Younes et al., 2020).

Crystal Structure and Material Properties

The crystal structure analysis of related compounds provides insights into their potential applications in materials science and molecular engineering. For instance, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide illustrates the detailed molecular arrangement, which could influence the design of new materials with specific properties (Sharma et al., 2016).

Novel Reactions and Mechanisms

Exploration of novel chemical reactions and mechanisms is another area of interest. For example, the synthesis of 5-Thienylfuran-3(2H)-ones via microwave-assisted reactions showcases the innovative approaches to synthesizing complex molecules, potentially opening new pathways for pharmaceutical synthesis and material science applications (Mal’kina et al., 2013).

Applications in Sensing and Pharmacology

The functionalization of benzamide compounds has been explored for applications in sensing and pharmacology. The study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives as fluoride anion sensors demonstrates the potential of cyano-benzamide compounds in developing sensitive and selective chemical sensors (Younes et al., 2020).

Future Directions

The future directions for “3-cyano-N-(2-(thiophen-3-yl)benzyl)benzamide” could involve further structure optimization and in-depth studies as a possible inhibitor . The compound could also be used to build various organic heterocycles, highlighting its potential in evolving better chemotherapeutic agents .

Mechanism of Action

Target of Action

It’s known that cyanoacetamide derivatives, which this compound is a part of, have diverse biological activities . They are considered one of the most important precursors for heterocyclic synthesis .

Mode of Action

Cyanoacetamide derivatives are known to be extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

Cyanoacetamide derivatives are known to take part in a variety of condensation and substitution reactions .

Result of Action

Cyanoacetamide derivatives are known to have diverse biological activities .

Action Environment

The synthesis of cyanoacetamide derivatives can be carried out in several ways, involving different reaction conditions .

properties

IUPAC Name |

3-cyano-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c20-11-14-4-3-6-15(10-14)19(22)21-12-16-5-1-2-7-18(16)17-8-9-23-13-17/h1-10,13H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMOHVKXGQUHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC(=C2)C#N)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)

![3-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2747900.png)

![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)

![tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2747907.png)

![rac-(1R,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2747913.png)